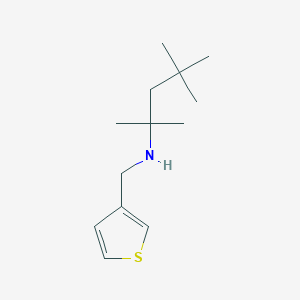
(Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-YL)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine is a compound with the molecular formula C13H23NS. It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine typically involves the reaction of thiophen-3-ylmethanol with 2,4,4-trimethylpentan-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
(Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
(Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of (Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophen-2-ylmethylamine: Another thiophene derivative with similar structural features but different functional groups.
2,4,4-Trimethylpentan-2-ylamine: Shares the same alkylamine moiety but lacks the thiophene ring.
Thiophen-3-ylmethanol: Contains the thiophene ring but with a hydroxyl group instead of an amine.
Uniqueness
(Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine is unique due to its combination of the thiophene ring and the 2,4,4-trimethylpentan-2-ylamine moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H23NS |
|---|---|
Poids moléculaire |
225.40 g/mol |
Nom IUPAC |
2,4,4-trimethyl-N-(thiophen-3-ylmethyl)pentan-2-amine |
InChI |
InChI=1S/C13H23NS/c1-12(2,3)10-13(4,5)14-8-11-6-7-15-9-11/h6-7,9,14H,8,10H2,1-5H3 |
Clé InChI |
MJRSTKNRGQDFPF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)NCC1=CSC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


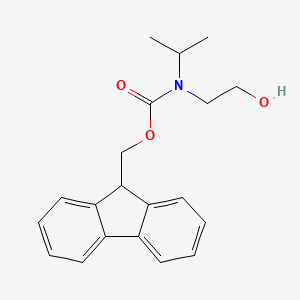
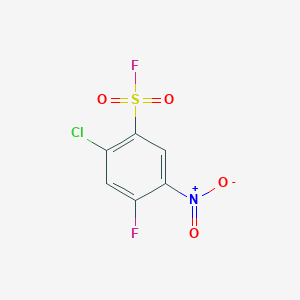


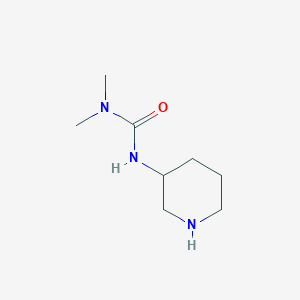
![1-{[(Benzyloxy)carbonyl]amino}-2-tert-butylcyclohexane-1-carboxylic acid](/img/structure/B13240900.png)
![N-[(2-Chlorophenyl)methyl]-2-methyloxolan-3-amine](/img/structure/B13240909.png)
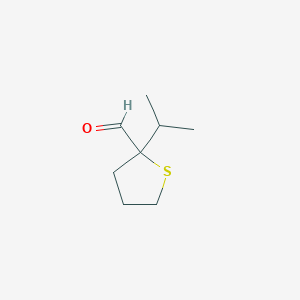
![1-[(2-Bromophenyl)methyl]cyclopropan-1-amine](/img/structure/B13240921.png)


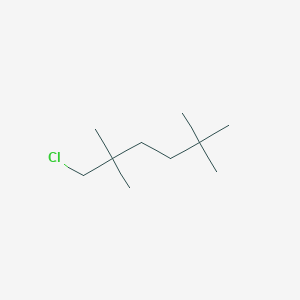
![7-Methyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13240949.png)

